

Piperazine Adipate: Formulation and Application in Aqueous Solutions for Research

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Compound of Interest

Compound Name: Piperazine Adipate

Cat. No.: B147277

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Introduction

Piperazine adipate, the salt of piperazine and adipic acid, is a compound with well-established anthelmintic properties.[1] Its mechanism of action primarily involves the paralysis of susceptible helminths by blocking acetylcholine at the myoneural junction and potentially acting as a GABA agonist, leading to their expulsion from the host.[2] Beyond its use in parasitology, emerging research on piperazine derivatives suggests potential applications in other areas, such as oncology, by modulating key cellular signaling pathways.[3][4][5][6]

These application notes provide detailed protocols for the preparation and use of **piperazine adipate** in aqueous solutions for various research applications, including in vitro cell-based assays and analytical methods for quality control.

Data Presentation

Physicochemical and Solubility Data

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₄	[7]
Molecular Weight	232.28 g/mol	[7]
Appearance	White crystalline powder	[8]
Melting Point	~250 °C (with decomposition)	[8]
Water Solubility	10-50 mg/mL	
pH of 5% Solution	5.0 - 6.0	[8]

Anthelmintic Efficacy Data

Organism	Host	Dosage	Efficacy	Reference
Ascaridia galli	Chickens	≥150 mg/kg (single oral dose)	97-100% elimination	[9]
Ascaris suum	Pigs	200 mg/kg (oral)	99-100% efficacy	
Oesophagostomum spp.	Pigs	200 mg/kg (oral)	99-100% efficacy	
Roundworms (Toxocara and Toxascaris spp.)	Dogs & Cats	1.25 - 1.5 g per 10 kg body weight	Effective	[1]

Toxicological Data

Species	Route	LD ₅₀	Reference
Mice	Oral	11.4 g/kg	[10]
Rats	Oral	7.9 g/kg	[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Piperazine Adipate Stock Solution in Water

This protocol describes the preparation of a sterile stock solution suitable for use in cell culture and other in vitro assays.

Materials:

- **Piperazine Adipate** powder
- Sterile, deionized, or distilled water
- Sterile conical tubes (15 mL or 50 mL)
- Sonicator water bath
- Sterile syringe filters (0.22 µm pore size)
- Sterile storage tubes

Procedure:

- Weigh out 23.23 mg of **piperazine adipate** powder and transfer it to a sterile conical tube.
- Add 10 mL of sterile water to the tube to achieve a final concentration of 10 mM.
- Vortex the solution briefly to initially mix the powder and water.
- To aid dissolution, place the tube in a sonicator water bath and sonicate until the **piperazine adipate** is completely dissolved.[\[11\]](#) The solution should be clear and colorless.[\[8\]](#)
- Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile syringe filter into a new sterile tube.[\[11\]](#) This step is critical for removing any potential microbial contamination, making the solution suitable for cell culture applications.
- Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes to minimize freeze-thaw cycles.
- Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.
[\[11\]](#)

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxic effects of **piperazine adipate** on a mammalian cell line.

Materials:

- Mammalian cell line of interest (e.g., HeLa, HepG2)
- Complete cell culture medium
- **Piperazine adipate** sterile stock solution (10 mM)
- 96-well flat-bottom cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Prepare serial dilutions of **piperazine adipate** from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations for treatment.
- After 24 hours, carefully remove the medium from the wells and replace it with 100 μ L of the medium containing the different concentrations of **piperazine adipate**. Include untreated cells as a negative control.

- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Following incubation, add 10 μ L of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium containing MTT and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Protocol 3: Quantification of Piperazine Adipate in Aqueous Solution by HPLC-UV

This protocol outlines a general method for the quantification of **piperazine adipate** in an aqueous matrix, such as PBS, which can be adapted for quality control of prepared solutions. Since piperazine itself lacks a strong chromophore, derivatization is often employed for sensitive UV detection.^[12]

Materials:

- HPLC system with a UV detector
- C18 reverse-phase column
- **Piperazine adipate** standard
- Phosphate-buffered saline (PBS)
- Derivatizing agent (e.g., NBD-Cl (4-chloro-7-nitrobenzofuran))
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

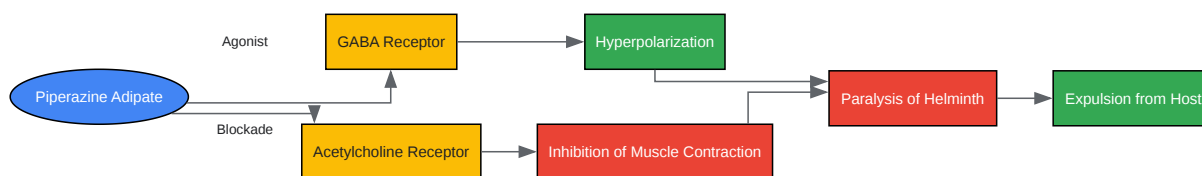
- Water (HPLC grade)
- Acid (e.g., phosphoric acid) for mobile phase pH adjustment

Procedure:

- Preparation of Standards: Prepare a series of standard solutions of **piperazine adipate** in PBS at known concentrations.
- Sample Preparation and Derivatization:
 - To a known volume of the **piperazine adipate** standard or sample solution, add the derivatizing agent (e.g., NBD-Cl solution in acetonitrile).
 - The reaction conditions (e.g., temperature, time, pH) will need to be optimized for the specific derivatizing agent used.
- HPLC Conditions (Example):
 - Column: C18, 4.6 mm x 250 mm, 5 µm particle size
 - Mobile Phase: A gradient of acetonitrile and water with a constant concentration of an acid (e.g., 0.1% phosphoric acid). The specific gradient will need to be optimized.
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Detection Wavelength: Dependent on the derivatizing agent used (e.g., 340 nm for NBD derivatives).[\[12\]](#)
 - Column Temperature: 35°C
- Analysis:
 - Inject the derivatized standards and samples onto the HPLC system.

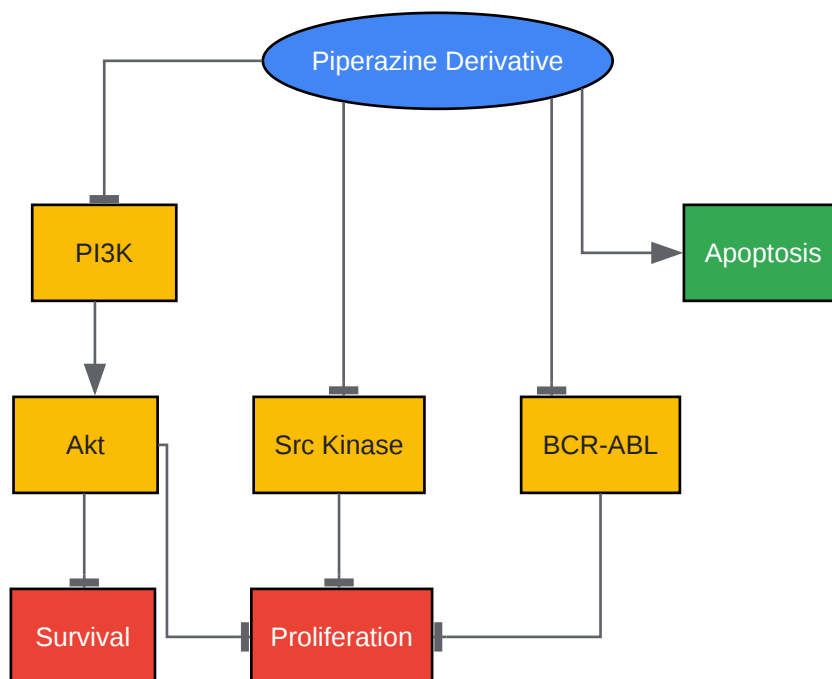
- Construct a calibration curve by plotting the peak area of the derivatized **piperazine adipate** against the concentration of the standards.
- Determine the concentration of **piperazine adipate** in the unknown samples by comparing their peak areas to the calibration curve.

Visualizations



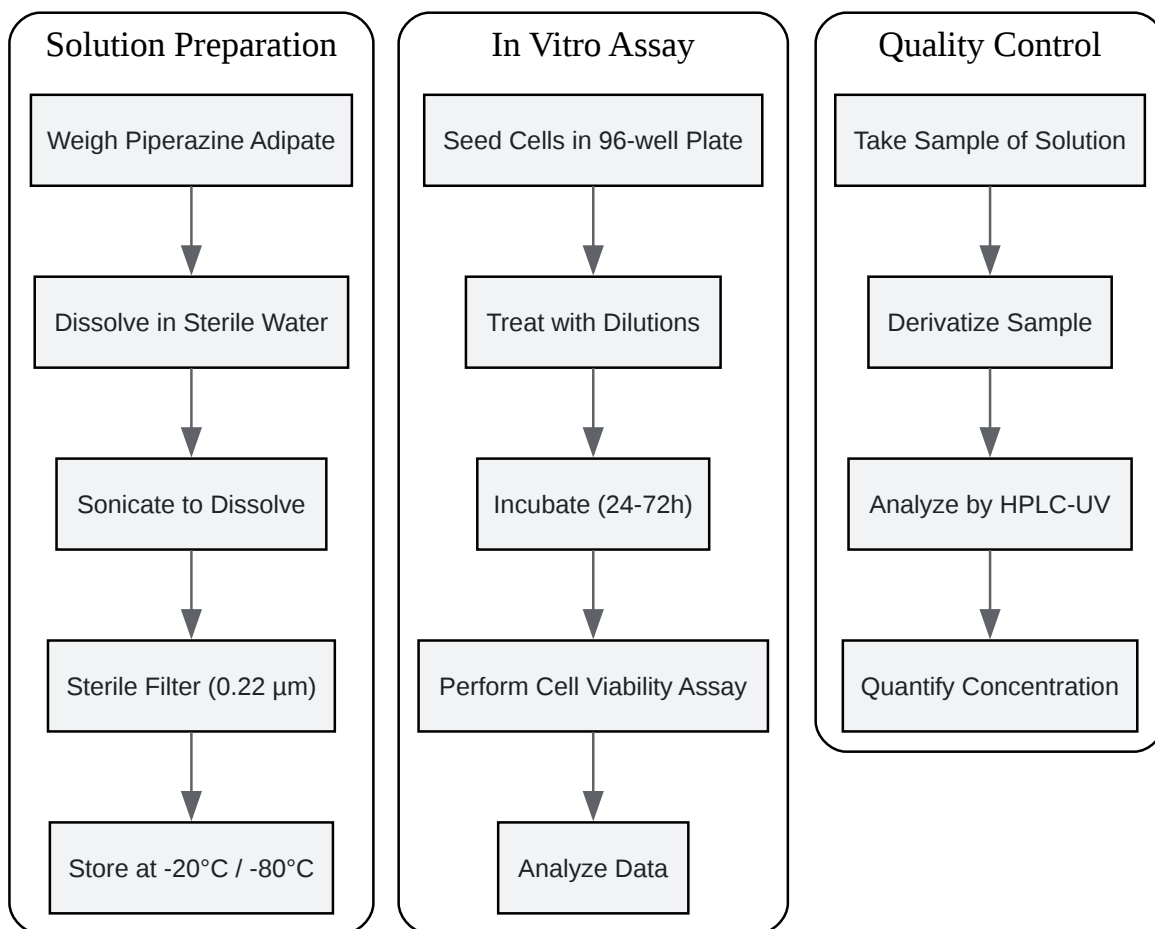
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Caption: Anthelmintic mechanism of **piperazine adipate**.



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Caption: Potential signaling pathways affected by piperazine derivatives.



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Caption: General experimental workflow for **piperazine adipate**.

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